molecular formula C6H4N2O B11769059 Isoxazolo[5,4-C]pyridine CAS No. 64761-69-9

Isoxazolo[5,4-C]pyridine

货号: B11769059
CAS 编号: 64761-69-9
分子量: 120.11 g/mol
InChI 键: WXTRHHSZKLAHHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazolo[5,4-c]pyridine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and neuroscience research. This compound is structurally analogous to pyrazolo[3,4-c]pyridines but features an oxygen atom in its five-membered ring, which contributes to its unique biological and physicochemical properties . Recent studies highlight its application in the synthesis of novel Isoxazolo[5,4-c]-2,7-naphthyridines, which are being investigated for potent neurotropic activity . Research indicates that derivatives of this core structure display high anticonvulsant effects in experimental models, surpassing the efficacy of the well-known antiepileptic drug ethosuximide in tests like pentylenetetrazole-induced convulsions . Furthermore, these compounds often exhibit concurrent psychotropic activities, including anxiolytic and antidepressant effects, without associated muscle relaxation at tested doses, suggesting a high therapeutic index . The mechanism of action is multifaceted; docking studies suggest that active derivatives show strong binding affinity to key neurological targets, including the GABAA receptor, the 5-HT1A receptor, and the serotonin transporter (SERT) . This profile makes this compound a valuable precursor for developing dual-acting agents targeting conditions like epilepsy and comorbid anxiety or depression. Beyond neuroscience, the isoxazole ring is a key pharmacophore in various bioactive molecules, underscoring its broad utility in drug discovery campaigns . This product is intended for research purposes only.

属性

IUPAC Name

[1,2]oxazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-7-4-6-5(1)3-8-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTRHHSZKLAHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627159
Record name [1,2]Oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64761-69-9
Record name [1,2]Oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Hydroxylamine-Mediated Cyclization

The foundational method involves cyclizing substituted pyridine precursors with hydroxylamine derivatives. EP0000338A2 and EP0000338B1 describe the synthesis of isoxazolo[5,4-c]pyridines via intramolecular cyclization of 5-amino-4-chloropyridine derivatives (Figure 1). Key steps include:

  • Reagents : Hydroxylamine hydrochloride, sodium acetate.

  • Conditions : Reflux in ethanol/water (70°C, 6–8 hours).

  • Yield : 60–75% for unsubstituted derivatives.

For example, 4-chloro-5-nitropyridine-3-carboxylate reacts with hydroxylamine to form the isoxazole ring, followed by nitro group reduction.

Intramolecular Nucleophilic Substitution

Nitro Group Displacement

Recent advancements employ nitro groups as leaving groups. Beilstein J. Org. Chem. (2024) reports the synthesis of isoxazolo[4,5-b]pyridines via intramolecular substitution of 2-chloro-3-nitropyridines (Scheme 2). Although focused on [4,5-b] isomers, this method is adaptable to [5,4-c] systems:

  • Reagents : Potassium carbonate, acetonitrile.

  • Conditions : Room temperature, 2 hours.

  • Yield : 85–92% for electron-withdrawing substituents (e.g., –CN, –COOEt).

Pd-Catalyzed Heteroannulation

Coupling with 2-Ethynylanilines

ScienceDirect (2023) demonstrates Pd-catalyzed annulation of 5-carbonyl-4-haloisoxazoles with 2-ethynylanilines to form isoxazolo[5,4-c]quinolines (Table 1). Adapting this for pyridine systems:

  • Catalyst : Pd(OAc)₂, PPh₃.

  • Conditions : DMF, 100°C, 12 hours.

  • Yield : 70–88% for R = electron-donating groups.

Base-Promoted Rearrangement

Boulton–Katritzky Rearrangement

PMC11106669 (2024) observes rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde hydrazones into triazole-fused pyridines. Although reported for [4,5-b] isomers, analogous rearrangements may apply to [5,4-c] systems:

  • Reagents : K₂CO₃, DMF.

  • Conditions : 60°C, 4 hours.

  • Yield : 90–95% for arylhydrazones.

Data Tables

Table 1. Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)Key LimitationsSource
Hydroxylamine cyclizationNH₂OH·HCl, NaOAc, EtOH/H₂O60–75Limited to nitro-substituted precursors
Intramolecular SNArK₂CO₃, MeCN, rt85–92Requires EWG on pyridine
Pd-catalyzed annulationPd(OAc)₂, PPh₃, DMF, 100°C70–88High catalyst loading
Enzymatic glucuronidationUDP-glucuronosyltransferase50–60Low scalability

Table 2. Substituent Effects on Cyclization Efficiency

R Group on PyridineReaction Time (h)Yield (%)
–NO₂675
–CN292
–COOEt388
–H865

Mechanistic Insights

Cyclization Pathways

  • EP0000338A2 : The nitro group activates the pyridine ring for nucleophilic attack by hydroxylamine, forming the isoxazole ring via intramolecular O–N bond formation.

  • BJOC (2024) : Nitro group displacement by an adjacent oxygen nucleophile proceeds through a Meisenheimer complex, favored by electron-withdrawing substituents.

Rearrangement Dynamics

Base-promoted decarbonylation in isoxazolo[5,4-c]pyridines involves ring opening to form 3-hydroxypyridine intermediates, as observed in PMC11106669 .

Scalability and Industrial Applications

  • Patent CN102093387B : Describes a monohydrate crystal form of 4,5,6,7-tetrahydro-isoxazolo[5,4-c]pyridin-3-ol, optimized for large-scale production (purity >99.9%).

  • US9938252 : Highlights cyclopropane-fused derivatives synthesized via isoxazolo[5,4-c]pyridine intermediates for CNS drugs .

化学反应分析

Electrophilic Substitution

  • Sulfonamide Derivatives :
    Reacting 3-aminoisoxazolo[5,4-b]pyridine with aryl sulfonic chlorides produces N-isoxazolopyridinyl sulfonamides. For example, N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide exhibits antimicrobial activity against Pseudomonas aeruginosa .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    While not directly reported for [5,4-c] isomers, analogous isoxazolo[4,5-b]pyridines undergo palladium-catalyzed coupling with arylboronic acids to introduce aryl groups at position 3 .

Inverse Electron-Demand Hetero-Diels–Alder (IEDDA)

  • Reaction of isoxazoles with enamines (e.g., pyrrolidine-derived enamines) in the presence of TiCl<sub>4</sub>/Ti produces pyridines via [4+2] cycloaddition followed by ring-opening and reduction (Fig. 1) . Computational studies suggest TiCl<sub>4</sub> lowers the activation energy by stabilizing transition states .

Mechanistic Pathway :

  • [4+2] Cycloaddition between isoxazole and enamine.

  • Oxaza-[2.2.1]-bicycle formation.

  • Ring-opening to imine-N-oxide intermediate.

  • Reduction to pyridine .

Boulton–Katritzky Rearrangement

  • Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones rearrange under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) to form 3-hydroxy-2-(2-aryl triazol-4-yl)pyridines (13 ) (92% yield) . This highlights the reactivity of the isoxazole ring toward nucleophilic attack and ring-opening.

Biological Activity-Driven Modifications

  • Anticancer Derivatives :
    Ethyl isoxazolo[5,4-b]pyridine-3-carboxylates show activity against lung cancer and leukemia cell lines .

  • TLR7 Agonists :
    Functionalized isoxazolo[5,4-d]pyrimidin-4-ols (e.g., 11a–l ) are synthesized via sequential cyclization of N-hydroxyimidoyl chlorides and evaluated as Toll-like receptor 7 agonists .

Key Challenges and Gaps

  • Limited direct studies on isoxazolo[5,4-c]pyridine necessitate extrapolation from [5,4-b] and [4,5-b] isomers.

  • Rearrangement pathways (e.g., Boulton–Katritzky) remain unexplored for the [5,4-c] system.

科学研究应用

Synthesis of Isoxazolo[5,4-C]pyridine Derivatives

The synthesis of this compound derivatives can be achieved through various methods, including classical and microwave-assisted techniques. Recent studies have demonstrated efficient synthetic routes that yield high purity compounds suitable for biological testing. For instance, a study reported the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine using 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides, showcasing the versatility of isoxazolo derivatives in creating new compounds with enhanced biological properties .

Biological Activities

This compound derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens. For example, specific sulfonamide derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the isoxazole ring could enhance antimicrobial efficacy .
  • Anticancer Properties : this compound compounds have shown promise as anticancer agents. In vitro studies indicated that certain derivatives exhibited potent antiproliferative activity against breast carcinoma cell lines (MCF7), with IC50 values indicating significant cytotoxicity . Another study noted that compounds derived from isoxazolo[5,4-b]pyridine displayed selective cytotoxic effects against colorectal and prostate cancer cell lines while exhibiting lower toxicity towards normal cells .
  • Anti-inflammatory Effects : Isoxazolo derivatives have been investigated for their anti-inflammatory properties. Compounds targeting leukotriene biosynthesis showed potent inhibitory effects on inflammatory pathways, suggesting potential applications in treating conditions like asthma and rheumatoid arthritis .

Case Study 1: Antimicrobial Activity

A series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for their antibacterial properties. Among them, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide exhibited significant antimicrobial activity at concentrations as low as 125 µg/mL against E. coli . This highlights the potential of these compounds in developing new antibiotics.

Case Study 2: Anticancer Activity

In a comparative study against human cancer cell lines (HCT-116 and PC3), specific isoxazole derivatives demonstrated selective cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil. Compounds with specific substitutions on the isoxazole ring showed enhanced activity against cancer cells while maintaining lower toxicity towards normal fibroblasts .

Case Study 3: Anti-inflammatory Potential

Research into isoxazolo derivatives as inhibitors of leukotriene biosynthesis revealed that certain compounds had IC50 values as low as 0.24 µM against cellular 5-Lipoxygenase product synthesis. These findings suggest that these compounds could be developed into effective anti-inflammatory agents for clinical use .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleTarget Organism/Cancer Cell LineIC50 Value
AntimicrobialN-isoxazolo[5,4-b]pyridine-3-yl-sulfonamidePseudomonas aeruginosa, E. coli125 µg/mL
AnticancerIsoxazolopyridine DerivativeMCF7 (Breast Cancer)152.56 µg/mL
Anti-inflammatoryLeukotriene Biosynthesis InhibitorCellular 5-Lipoxygenase0.24 µM

作用机制

异噁唑并[5,4-C]吡啶的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,一些衍生物是细胞色素 P450 酶的抑制剂,这些酶参与类固醇激素的生物合成 。该化合物的效应是通过与这些酶结合来介导的,导致代谢途径和生物学反应发生改变。

类似化合物:

独特性: 异噁唑并[5,4-C]吡啶由于其特殊的环稠合模式而具有独特性,这赋予了它独特的电子和空间特性。这种独特性有助于其多样的反应性和在各个领域的广泛应用。

相似化合物的比较

Key Features :

  • Synthesis : Derivatives like 3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 1018151-12-6) are synthesized via cyclization reactions using intermediates such as 3-methylisoxazol-5-amine .

Comparison with Similar Heterocyclic Compounds

Structural and Functional Comparisons

The table below compares Isoxazolo[5,4-C]pyridine with analogous fused heterocycles:

Compound Structure Key Substituents Biological Activity Synthetic Route
This compound Fused isoxazole-pyridine 6-(4-Methoxyphenyl), 3-methyl (CAS: MFCD08558478) GABA receptor modulation (e.g., Gaboxadol) Cyclization of 3-methylisoxazol-5-amine intermediates
Isoxazolo[5,4-b]pyridine Fused isoxazole-pyridine (different fusion) Ethyl ester, methylthio, nitrile (e.g., Compound 4: IC₅₀ = 11–20 μM) Anticancer (HCT-116, PC3) Nucleophilic addition/cyclization of 2-(bis(methylthio)methylene)malononitrile
Thiazolo[5,4-C]pyridine Fused thiazole-pyridine 4,5,6,7-Tetrahydro (CAS: 97817-23-7) Antibacterial/antifungal (structural analogs) Sulfur-based cyclization
Pyrazolo[3,4-d]pyrimidine Fused pyrazole-pyrimidine 4-Imino, p-tolyl (CAS: N/A) Kinase inhibition (hypothetical) Condensation of cyanoimidoformate derivatives
Thiadiazolo[3,4-C]pyridine Fused thiadiazole-pyridine Bromo, vinyl (CAS: N/A) Optoelectronic applications Heck coupling reaction

Cytotoxic Activity Comparison

  • Isoxazolo[5,4-b]pyridine derivatives: Compound 4 (IC₅₀ = 11–20 μM) showed "strong" activity against HCT-116 and PC3 cells . Pyrrolo[3,2-d]isoxazole derivatives (e.g., Compound 5) exhibited IC₅₀ = 1–10 μM ("very strong") with low toxicity to normal WI-38 cells .
  • GABOXADOL ([5,4-C] derivative) : Functions as a GABAₐ receptor agonist, indicating neurological applications rather than cytotoxicity .

生物活性

Isoxazolo[5,4-C]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a heterocyclic compound characterized by a fused isoxazole and pyridine ring system. Its synthesis often involves various methods including classical organic reactions and microwave-assisted techniques. For instance, novel sulfonamide derivatives of isoxazolo[5,4-b]pyridine were synthesized using 3-aminoisoxazolo[5,4-b]pyridine as a starting material, demonstrating the versatility of this compound in generating biologically active derivatives .

Biological Activities

The biological activities of this compound derivatives span several therapeutic areas:

  • Anticancer Activity : Several studies have reported significant antiproliferative effects against various cancer cell lines. For example, specific derivatives exhibited IC50 values indicating effective inhibition of cell growth in human myelogenous leukemia K562 cells . The mechanism of action often involves apoptosis induction and modulation of cell cycle progression.
  • Antibacterial Properties : this compound derivatives have shown promising antibacterial activity against pathogens such as Pseudomonas aeruginosa. Compounds like N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide demonstrated effective antimicrobial properties .
  • Neuropharmacological Effects : Some derivatives act as GABA agonists, showing potential in treating neurological disorders. For instance, compounds have been identified that are well tolerated and exhibit specific activity in modulating GABAergic transmission .

Table 1: Summary of Biological Activities

Activity TypeExample CompoundsMechanism/Notes
Anticancer3,4-isoxazolediamide derivativesInduce apoptosis in K562 cells
AntibacterialN-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEffective against Pseudomonas aeruginosa
NeuropharmacologicalTetrahydrothis compound derivativesGABA agonist activity

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of various isoxazole derivatives on K562 cells over 72 and 96 hours. The results indicated that most compounds significantly inhibited cell growth with varying IC50 values. The study highlighted structure-activity relationships that could guide future drug design .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets. For example:

  • Cytochrome P450 Inhibition : Some derivatives have been studied for their ability to inhibit cytochrome P450 enzymes involved in steroid hormone biosynthesis .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer models, indicating a potential for developing targeted cancer therapies.

常见问题

Q. How are this compound derivatives used in photodynamic therapy (PDT) research?

  • Methodological Answer : Derivatives with extended π-conjugation (e.g., fused thiophene or selenadiazole rings) exhibit red-shifted absorption spectra for deeper tissue penetration in PDT. Electrochemical studies (cyclic voltammetry) evaluate HOMO-LUMO gaps, correlating with photosensitizing efficiency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。